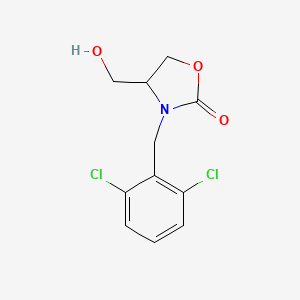

![molecular formula C19H14N2OS B5676246 3-苄基-5-苯硫代并[2,3-d]嘧啶-4(3H)-酮](/img/structure/B5676246.png)

3-苄基-5-苯硫代并[2,3-d]嘧啶-4(3H)-酮

描述

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves multistep chemical processes with specific conditions to ensure the formation of the desired product. Methods such as the aza-Wittig reaction and base-catalyzed cyclization are commonly employed. In particular, derivatives of this class can be synthesized via the reaction of iminophosphorane with aromatic isocyanates, followed by subsequent reactions with amines, phenols, or alcohols in the presence of catalytic amounts of sodium ethoxide or solid potassium carbonate (Chen et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-benzyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been characterized using various spectroscopic techniques such as FT-IR, NMR, UV-Vis, and Mass spectroscopy, as well as single-crystal X-ray diffraction. These studies provide valuable information regarding the geometric parameters, vibrational wavenumbers, and chemical shifts of the molecule. For instance, detailed structural (X-ray and DFT) and spectroscopic characterization studies have been carried out to understand the molecular geometry and electronic properties (Özdemir et al., 2015).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions due to their reactive sites, which allow for further functionalization and derivation. For example, they can participate in reactions with phenyl thiourea, guanidine carbonate, and different aryl anilines, leading to a variety of structural products characterized by elemental analysis and spectral data (Narule et al., 2007).

科学研究应用

发现4-苯胺基-N-甲基硫代并[3,2-d]嘧啶和4-苯胺基-N-甲基硫代并[2,3-d]嘧啶作为有效的凋亡诱导剂

该研究确定了N-((苯并[d][1,3]二氧杂环-5-基)甲基)-6-苯基硫代并[3,2-d]嘧啶-4-胺作为凋亡诱导剂。通过构效关系(SAR)研究,证实了4-苯胺基-N-甲基硫代并[3,2-d]嘧啶和4-苯胺基-N-甲基硫代并[2,3-d]嘧啶在诱导凋亡中的效力。化合物5d和5e因其在T47D人乳腺癌细胞中具有很高的功效而特别引人注目,表明它们在通过凋亡诱导和微管蛋白聚合抑制进行癌症治疗中的潜力(Kemnitzer等人,2009).

醛糖还原酶抑制和抗氧化活性

吡啶并[1,2-a]嘧啶-4-酮衍生物作为具有抗氧化活性的醛糖还原酶抑制剂

2-苯基-吡啶并[1,2-a]嘧啶-4-酮衍生物,包括苄基部分,表现出有希望的醛糖还原酶抑制剂活性,尤其是在特定位置引入羟基时。苯酚或邻苯二酚羟基的存在对于酶识别至关重要,突出了结构特征在酶抑制中的重要性。此外,这些化合物展示出显着的抗氧化特性,特别是那些具有邻苯二酚衍生物的化合物,表明它们在管理氧化应激相关疾病方面的潜力(La Motta等人,2007).

胸苷酸合成酶和二氢叶酸还原酶的双重抑制

有效的双重胸苷酸合成酶和二氢叶酸还原酶抑制剂

合成了一系列2-氨基-4-氧代-5-芳基硫代取代的-6-甲基硫代并[2,3-d]嘧啶抗叶酸剂,并评估了它们对胸苷酸合成酶(TS)和二氢叶酸还原酶(DHFR)的抑制效力。这些化合物,特别是N-{4-[(2-氨基-6-甲基-4-氧代-3,4-二氢硫代并[2,3-d]嘧啶-5-基)硫代]苯甲酰}-L-谷氨酸,表现出显着的抑制活性,表明它们在癌症治疗中作为双重TS和DHFR抑制剂的潜力(Gangjee等人,2008).

抗菌活性

6-(1H-苯并咪唑-2-基)-5-甲基硫代并[2,3-d]嘧啶-4(3H)-酮的合成和抗菌活性

这些化合物对各种菌株表现出显着的抗菌活性,一些衍生物对特定真菌表现出更高的抑制活性。硫代并[2,3-d]嘧啶体系3位上的结构修饰在决定这些化合物的抗菌功效中起着至关重要的作用(Vlasov等人,2015).

属性

IUPAC Name |

3-benzyl-5-phenylthieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c22-19-17-16(15-9-5-2-6-10-15)12-23-18(17)20-13-21(19)11-14-7-3-1-4-8-14/h1-10,12-13H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMNGBNDUCCZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5676172.png)

![1-[3-(2,4-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5676187.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B5676188.png)

![1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676194.png)

![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5676195.png)

![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5676208.png)

![(3-allyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanol](/img/structure/B5676215.png)

![(1R*,5S*)-6-methyl-3-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676233.png)

![4-[1-cyclohexyl-5-(2-pyrazin-2-ylethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5676237.png)

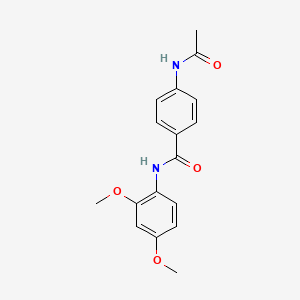

![(2,4-dimethylphenyl)[4-(2-methoxybenzyl)piperazin-1-yl]acetic acid](/img/structure/B5676251.png)

![(3R*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5676259.png)

![N-{rel-(3R,4S)-1-[4-(1-piperidinylcarbonyl)-2-pyridinyl]-4-propyl-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5676263.png)